![molecular formula C17H15N3 B14315660 2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole CAS No. 113597-46-9](/img/structure/B14315660.png)
2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole is a heterocyclic compound that belongs to the imidazole family. Imidazole derivatives are known for their broad range of biological and chemical properties, making them significant in various fields such as medicine, chemistry, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole typically involves multi-component reactions. Common methods include the Debus-Radziszewski synthesis, Wallach synthesis, and Marckwald synthesis . These methods often involve the condensation of 1,2-diketones, ammonium acetate, aldehydes, and anilines under various catalytic conditions .
Industrial Production Methods
Industrial production of imidazole derivatives, including this compound, often employs green chemistry principles. This includes the use of environmentally friendly solvents and catalysts to optimize synthetic efficiency and reduce waste .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Applications De Recherche Scientifique
2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: A simpler compound with a similar core structure.
2-Substituted-8-methyl-3,6-dihydroimidazo[4,5-c]pyrazolo[3,4-e]pyridazine: Another complex imidazole derivative with different substituents.
Imidazoquinoxaline: A related compound with a quinoxaline ring fused to the imidazole core.
Uniqueness
2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole is unique due to its specific substituents and the resulting chemical and biological properties. Its structure allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields .
Propriétés
Numéro CAS |
113597-46-9 |
|---|---|
Formule moléculaire |
C17H15N3 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
2,6-dimethyl-7-phenyl-3,8-dihydropyrrolo[2,3-e]benzimidazole |
InChI |
InChI=1S/C17H15N3/c1-10-13-8-9-14-17(19-11(2)18-14)16(13)20-15(10)12-6-4-3-5-7-12/h3-9,20H,1-2H3,(H,18,19) |
Clé InChI |
YULPWEPIAMDPEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC2=C1C=CC3=C2N=C(N3)C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


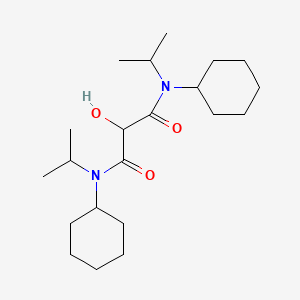
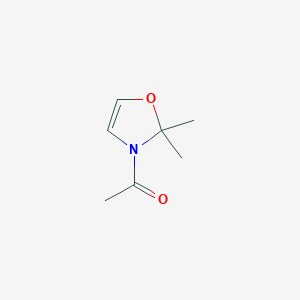
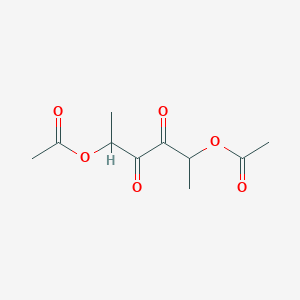
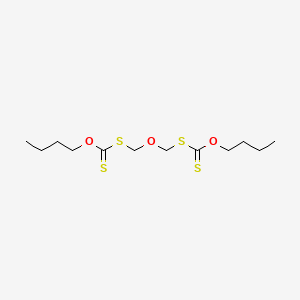
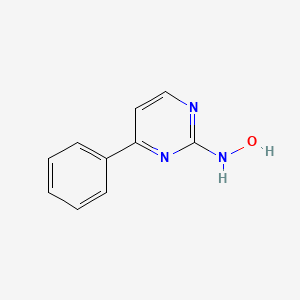
![Benzene, 1-phenoxy-3-[5,5,5-trifluoro-4-(4-methoxyphenyl)pentyl]-](/img/structure/B14315613.png)
![1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene](/img/structure/B14315622.png)
![1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B14315627.png)
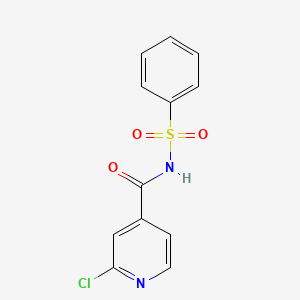
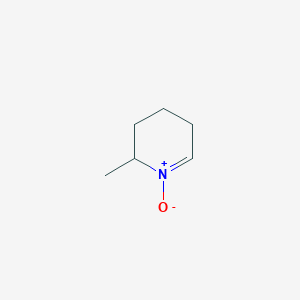
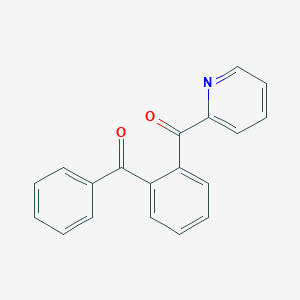
![8-[3-(Hydroxymethyl)-2,2-dimethylcyclopropyl]-6-methyloct-5-en-2-ol](/img/structure/B14315648.png)
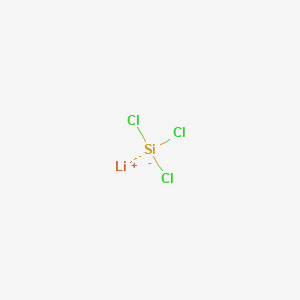
![2-[(2,2-Difluoro-2-nitroethoxy)(difluoro)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14315670.png)
